N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c22-18(12-5-6-14-16(9-12)24-11-21-14)20-10-13-3-1-7-19-17(13)15-4-2-8-23-15/h1-9,11H,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLMPWJJJQAKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound with significant biological activity. Its structure combines thiophene, pyridine, and benzo[d]thiazole moieties, which are known for their diverse pharmacological properties. The compound's molecular formula is and its molecular weight is approximately 351.4 g/mol .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to benzo[d]thiazole derivatives. For instance, derivatives of thiazole have shown significant inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with low minimum inhibitory concentrations (MIC) indicating strong antimicrobial properties .
| Compound | Bacterial Strains Tested | MIC (µg/mL) |
|---|---|---|
| Thiazole Derivative A | E. coli | 32 |
| Thiazole Derivative B | S. aureus | 16 |
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Studies involving thiazole derivatives have demonstrated cytotoxic effects against cancer cell lines, with some compounds showing IC50 values lower than standard chemotherapy agents like doxorubicin . Structure-activity relationship (SAR) analyses indicate that specific substitutions on the thiazole ring enhance activity against various cancer types.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | A-431 (skin cancer) | 10 |
| Compound Y | Jurkat (leukemia) | 5 |
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzyme Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Induction of Apoptosis : Certain derivatives promote apoptosis in cancer cells, suggesting a potential pathway for therapeutic applications.
Study 1: Antimicrobial Evaluation
In a recent study, a series of thiazole derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that compounds containing the benzo[d]thiazole scaffold exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of thiazole-containing compounds. The study reported that specific modifications to the thiazole structure significantly enhanced the cytotoxicity against breast and lung cancer cell lines, with SAR analysis identifying critical functional groups necessary for activity .
Comparison with Similar Compounds
Structural Analogues in Benzothiazole Carboxamide Family
Several compounds in the evidence share structural motifs with the target molecule, particularly in the benzothiazole-carboxamide framework:
(a) N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide (CAS 1021107-34-5)
- Key Differences : Replaces the pyridine ring with a pyridazine system and introduces a benzo[1,3]dioxole substituent.
(b) N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide (CAS 1226438-95-4)
- Key Differences: Substitutes the pyridine-methyl group with a pyridazinone-ethyl linker.
- Impact: The pyridazinone moiety introduces additional hydrogen-bonding sites, which could enhance solubility or target affinity compared to the pyridine analog .
(c) Diethyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl)malonate (Compound 5fc)
- Key Differences : Uses a malonate ester instead of a carboxamide and incorporates a chloro-substituted benzothiazole.
- The chloro substituent may enhance lipophilicity and antimicrobial activity .
Table 1: Key Properties of Selected Analogues
*Estimated based on structurally similar compounds in .
(a) Antimicrobial Activity
- Compound 8 (N-[6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]benzo[d]thiazole-6-carboxamide) : Exhibits moderate antibacterial activity against S. aureus and E. coli, attributed to the pyrazole-pyridine-benzothiazole scaffold .
- Malonate Derivatives (e.g., 5fc, 5hc): Not directly tested for antimicrobial activity, but chloro and methoxy substituents on benzothiazole are associated with enhanced bioactivity in related studies .
(b) Corrosion Inhibition
- N-(6-aminobenzo[d]thiazol-2-yl)benzamide: Demonstrates corrosion inhibition properties due to the benzothiazole-amide framework’s electron-donating capacity . The target compound’s thiophene-pyridine system may offer similar or improved performance.
Spectral and Analytical Data
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves multi-step reactions. For example, a pyridine-thiophene intermediate may first be prepared via coupling reactions (e.g., Suzuki-Miyaura for thiophene attachment). The benzothiazole carboxamide moiety can then be introduced using carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions. Optimization may include solvent selection (e.g., acetonitrile for fast cyclization ), temperature control (reflux for 1–3 minutes to minimize side reactions ), and catalysts such as iodine/triethylamine for cyclization steps . Yield improvements often require screening of stoichiometric ratios and purification via column chromatography or recrystallization.
Q. Which spectroscopic techniques are critical for structural confirmation, and how are overlapping signals resolved in complex NMR spectra?
- Methodology : 1H and 13C NMR are essential, with DEPT-135 and 2D experiments (e.g., HSQC, HMBC) resolving signal overlap in aromatic regions. For example, in benzothiazole derivatives, the methylene bridge (CH2) between pyridine and thiophene rings appears as a singlet near δ 4.5–5.0 ppm, while thiophene protons resonate between δ 6.8–7.5 ppm . Mass spectrometry (HRMS or LC-MS) confirms molecular weight, and IR spectroscopy validates carbonyl (C=O) and amide (N-H) bonds .
Q. What in vitro assays are suitable for preliminary biological activity screening (e.g., antimicrobial or anticancer)?
- Methodology : Antimicrobial activity is assessed via broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs), with positive controls (e.g., ciprofloxacin) and solvent controls to exclude false positives . For anticancer activity, cell viability assays (MTT or resazurin) using cancer cell lines (e.g., HeLa, MCF-7) are performed, with IC50 calculations via nonlinear regression. Parallel toxicity testing on non-cancerous cells (e.g., HEK293) ensures selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological efficacy?
- Methodology : Synthesize derivatives with systematic substitutions (e.g., halogenation at the benzothiazole ring or methylation on the pyridine moiety). Compare activities using dose-response curves and computational tools (e.g., molecular docking with target proteins like kinases or bacterial enzymes). For instance, electron-withdrawing groups (e.g., -CF3) on the benzothiazole ring enhance lipophilicity and membrane penetration, as seen in analogues with improved MICs . Statistical analysis (ANOVA) identifies significant SAR trends .
Q. What mechanistic insights can be gained from studying the compound’s interaction with bacterial topoisomerase II?
- Methodology : Use gel electrophoresis to assess DNA supercoiling inhibition in the presence of E. coli topoisomerase II. Competitive binding assays with known inhibitors (e.g., novobiocin) and mutagenesis studies (e.g., enzyme active-site mutations) validate target engagement. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (KD) .
Q. How can conflicting data on cytotoxicity across different cell lines be reconciled?
- Methodology : Investigate off-target effects via proteomic profiling (e.g., kinase activity panels) or transcriptomics. Differences in cell membrane permeability (measured via PAMPA assays) or metabolic activity (e.g., CYP450 expression) may explain variability. For example, thiophene-containing compounds show higher uptake in cells overexpressing organic anion transporters . Replicate studies under standardized conditions (e.g., hypoxia vs. normoxia) reduce experimental noise .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodology : Modify solubility via salt formation (e.g., hydrochloride salts) or prodrug approaches (e.g., esterification of the carboxamide). Pharmacokinetic parameters (t1/2, Cmax) are assessed in rodent models using LC-MS/MS plasma analysis. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) evaluates metabolic stability .
Methodological Considerations
Q. How should researchers design experiments to address reproducibility challenges in organic synthesis?
- Methodology : Document reaction parameters rigorously (e.g., moisture levels, inert gas purity) and use high-purity reagents (≥99%). Automated platforms (e.g., flow chemistry) enhance reproducibility for scale-up . Cross-validate spectral data with independent labs, and share raw NMR/HRMS files in supplementary materials .
Q. What computational tools are recommended for predicting metabolite formation and toxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
